N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide is a complex organic compound that features a combination of pyrrole and acridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide typically involves a multi-step process:
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through a condensation reaction involving 3,4-dichlorophenyl and 2,5-dimethylpyrrole under acidic conditions.
Aldehyde Formation: The pyrrole derivative is then reacted with formaldehyde to introduce the aldehyde group.
Hydrazide Formation: The aldehyde is then reacted with hydrazine to form the hydrazide.
Acridine Coupling: Finally, the hydrazide is coupled with 9-oxo-9,10-dihydroacridine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acridine moiety.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: The compound is investigated for its antimicrobial properties and its ability to inhibit the growth of various bacterial strains.
Industry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide: This compound is unique due to its combination of pyrrole and acridine moieties, which confer distinct electronic and biological properties.
N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide: Similar compounds include other pyrrole-acridine derivatives, which may have similar but not identical properties.
Uniqueness
The uniqueness of N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide lies in its specific structure, which allows for unique interactions with biological targets and distinct electronic properties that are valuable in materials science applications.
Eigenschaften
Molekularformel |
C28H22Cl2N4O2 |
---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C28H22Cl2N4O2/c1-17-13-19(18(2)34(17)20-11-12-23(29)24(30)14-20)15-31-32-27(35)16-33-25-9-5-3-7-21(25)28(36)22-8-4-6-10-26(22)33/h3-15H,16H2,1-2H3,(H,32,35)/b31-15+ |
InChI-Schlüssel |
UTNPIHSPEDSJRL-IBBHUPRXSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.